(S)-ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl)propanoate
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Description
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl)propanoate is a useful research compound. Its molecular formula is C23H31N3O6 and its molecular weight is 445.516. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Antitumor Activities : A compound closely related to the one , synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, exhibited selective antitumor activities, with specific configurations contributing to this activity (Xiong Jing, 2011).
- In Vitro Pharmacological Screening : Derivatives of the compound demonstrated antimicrobial and antioxidant properties, with some synthesized compounds showing significant activity against bacteria and fungi (B. Dey et al., 2022).
- Low Antibacterial and Antitumor Activity : A study found that compounds synthesized from similar structures displayed low antibacterial and antitumor activity (S. Gasparyan et al., 2016).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Various derivatives of related compounds have been synthesized and characterized, contributing to the understanding of their chemical properties and potential applications (K. Doraswamy & P. Ramana, 2013).
- Directed Claisen Reaction : The compound has been used in the efficient synthesis of key building blocks in the production of macrolide antibiotics, demonstrating its potential in pharmaceutical synthesis (Ziyang Zhang et al., 2015).
Applications in Medicinal Chemistry
- Antimicrobial Activity : Certain derivatives of the compound have shown promising results in antimicrobial activity studies (Nikulsinh Sarvaiya et al., 2019).
- Potential in Drug Synthesis : The structural characteristics of related compounds have been explored for their potential in synthesizing new drugs (Hong-qiang Liu et al., 2012).
Properties
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O6/c1-8-31-20(28)17(24-21(29)32-23(3,4)5)13-15-9-11-16(12-10-15)18-14(2)25(6)22(30)26(7)19(18)27/h9-12,17H,8,13H2,1-7H3,(H,24,29)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQSLSXWIROPF-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C2=C(N(C(=O)N(C2=O)C)C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=C(N(C(=O)N(C2=O)C)C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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